molecular formula C6H12F3N B3056064 1,1,1-Trifluoro-4-methylpentan-2-amine CAS No. 686-91-9

1,1,1-Trifluoro-4-methylpentan-2-amine

Cat. No.: B3056064
CAS No.: 686-91-9
M. Wt: 155.16 g/mol
InChI Key: GAIOQBNXIHMNHE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpentan-2-amine is a synthetic compound that belongs to the family of amphetamines. It is known for its psychoactive properties and has been used as a designer drug to mimic the effects of illicit substances such as methamphetamine and ecstasy.

Scientific Research Applications

1,1,1-Trifluoro-4-methylpentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses and its mechanism of action in the human body.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methylpentan-2-amine typically involves the introduction of trifluoromethyl groups into the amine structure. One common method involves the reaction of 4-methylpentan-2-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized amines .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and serotonin, leading to its psychoactive effects. The compound targets specific receptors and pathways, influencing mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

    Methamphetamine: Shares similar psychoactive properties but differs in its chemical structure.

    Ecstasy (MDMA): Another psychoactive compound with a different molecular arrangement.

    4-Methylpentan-2-amine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

Uniqueness

1,1,1-Trifluoro-4-methylpentan-2-amine is unique due to the presence of trifluoromethyl groups, which significantly alter its chemical reactivity and biological effects compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOQBNXIHMNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608219
Record name 1,1,1-Trifluoro-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686-91-9
Record name 1,1,1-Trifluoro-4-methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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